![molecular formula C18H17NO3 B2870399 methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate CAS No. 167479-10-9](/img/structure/B2870399.png)
methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate
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Overview
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “methyl 4-(benzyloxy)-1-methyl” part suggests that there are methyl and benzyloxy substituents on the indole structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often solids at room temperature .Scientific Research Applications
Anticancer Activity
“Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate” has been investigated for its potential as an anticancer agent. Researchers have synthesized and evaluated its derivatives, specifically 2-phenylbenzimidazoles. These compounds exhibit promising activity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold enhances anticancer effects. Additionally, electron-donating groups (e.g., OH, OMe, –NMe₂, –O–CH₂–C₆H₅) contribute to increased activity, while electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce inhibition .
Synthesis of Benzimidazole Derivatives
The compound serves as a precursor for benzimidazole derivatives. Researchers have developed a facile and efficient synthesis method for 2-(substituted-phenyl) benzimidazole derivatives. By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent, they obtained 23 benzimidazole compounds. The structure of these compounds was confirmed using FTIR, NMR, and HRMS. This synthetic approach allows for the modification of functional groups to optimize bioactivity .
Potential Drug Development
Given its structural similarity to nucleotides found in the human body, benzimidazole derivatives, including “methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate,” are actively explored as potential anticancer drugs. Researchers aim to improve bioactivity by varying functional groups on the benzimidazole core. Several commercially available anticancer drugs, such as osimertinib and vinblastine, are based on the benzimidazole skeleton .
Beyond Anticancer Applications
While anticancer research dominates, benzimidazole derivatives also find applications in other therapeutic areas. These include anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties. Researchers continue to explore novel derivatives and optimize their pharmacological profiles .
Suzuki–Miyaura Coupling
Although not directly related to the compound, Suzuki–Miyaura cross-coupling reactions are widely used for carbon–carbon bond formation. Researchers employ this method to synthesize complex molecules, including those with benzimidazole moieties. The mild reaction conditions and functional group tolerance make it a valuable tool in drug development .
Mannich Bases
In a separate study, researchers synthesized Mannich bases derived from 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds exhibited good yield and were obtained through aminomethylation with paraformaldehyde and substituted amines. Ultrasound and molecular sieves facilitated the reaction. While not directly related to the compound , this work highlights the versatility of related structures in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involved in carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which the compound could potentially be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-methyl-4-phenylmethoxyindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19-15-9-6-10-17(14(15)11-16(19)18(20)21-2)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCMQLPHRVOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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